

Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diisopropyl azodicarboxylate

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Abstract

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its critical role in the Mitsunobu reaction. This guide provides an in-depth overview of DIAD, including its chemical properties, molecular structure, synthesis, and detailed applications. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of this compound in their work. The document includes structured data tables, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding.

Core Properties and Identification

Diisopropyl azodicarboxylate, commonly abbreviated as DIAD, is the diisopropyl ester of azodicarboxylic acid.^[1] Its chemical and physical properties are summarized below.

Chemical Identifiers

Identifier	Value
CAS Number	2446-83-5[1][2][3][4]
Molecular Formula	C ₈ H ₁₄ N ₂ O ₄ [1][2][4]
Synonyms	DIAD, Diisopropyl azodiformate[2][4]
InChI Key	VVWRJUBEIPHGQF-MDZDMXLPSA-N[1]
SMILES	CC(C)OC(=O)N=NC(=O)OC(C)C[1]

Physical and Chemical Properties

Property	Value
Molecular Weight	202.21 g/mol [1][2][3]
Appearance	Orange liquid[1][2]
Density	1.027 g/mL at 25 °C[1][2][3]
Melting Point	3 to 5 °C (37 to 41 °F)[1][2]
Boiling Point	75 °C at 0.25 mmHg[2][3]
Refractive Index	n _{20/D} 1.420[2]
Solubility	Soluble in organic solvents like THF, DCM, and diethyl ether; insoluble in water.[3][5][6]

Molecular Structure

DIAD has the structural formula (CH₃)₂CHOC(O)N=NC(O)OCH(CH₃)₂. [3] The key functional group is the azo moiety (-N=N-) situated between two isopropyl carbamate groups.

Figure 1: 2D Structure of **Diisopropyl Azodicarboxylate**
(Image generated based on chemical structure)

Synthesis of Diisopropyl Azodicarboxylate

DIAD can be synthesized through a two-step process. First, diisopropyl hydrazine-1,2-dicarboxylate is prepared from the reaction of isopropyl chloroformate and hydrazine.[7] This

intermediate is then oxidized using an agent like hydrogen peroxide to yield **diisopropyl azodicarboxylate**.^[7] An alternative method involves reacting carbazic acid isopropyl ester and diethyl carbonate, followed by oxidation.^[8] The overall yield for some reported procedures is high, reaching up to 90.7%.^[7]

Key Applications in Organic Synthesis

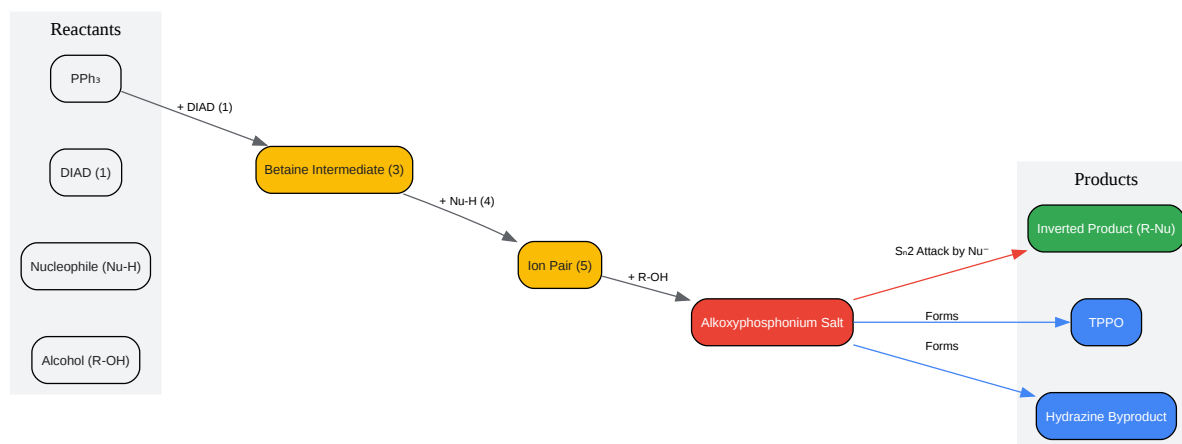
DIAD is a prominent reagent in several organic transformations due to its role as an effective oxidizing agent and hydride acceptor.^[1]^[9]

The Mitsunobu Reaction

The most well-known application of DIAD is in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, azides, and amines.^[6]^[10] This reaction is highly valued for its mild conditions and, most critically, for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, following an S_N2 mechanism.^[10]^[11]^[12]

The reaction is driven by the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct.^[12]^[13] DIAD is often preferred over its counterpart, diethyl azodicarboxylate (DEAD), due to improved safety and handling characteristics.^[8]^[14]

The mechanism of the Mitsunobu reaction is complex but can be summarized in several key steps.



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Caption: Simplified mechanism of the Mitsunobu reaction using DIAD.

Other Synthetic Applications

Beyond the Mitsunobu reaction, DIAD is employed in various other synthetic contexts:

- **Aza-Baylis-Hillman Reactions:** Used to generate aza-Baylis-Hillman adducts with acrylates. [\[1\]](#)
- **Selective Deprotection:** Can selectively deprotect N-benzyl groups in the presence of other protecting groups. [\[1\]](#)
- **Oxidation of Alcohols:** A nitroxyl-radical-catalyzed system with DIAD can oxidize primary and secondary alcohols to aldehydes and ketones. [\[15\]](#)

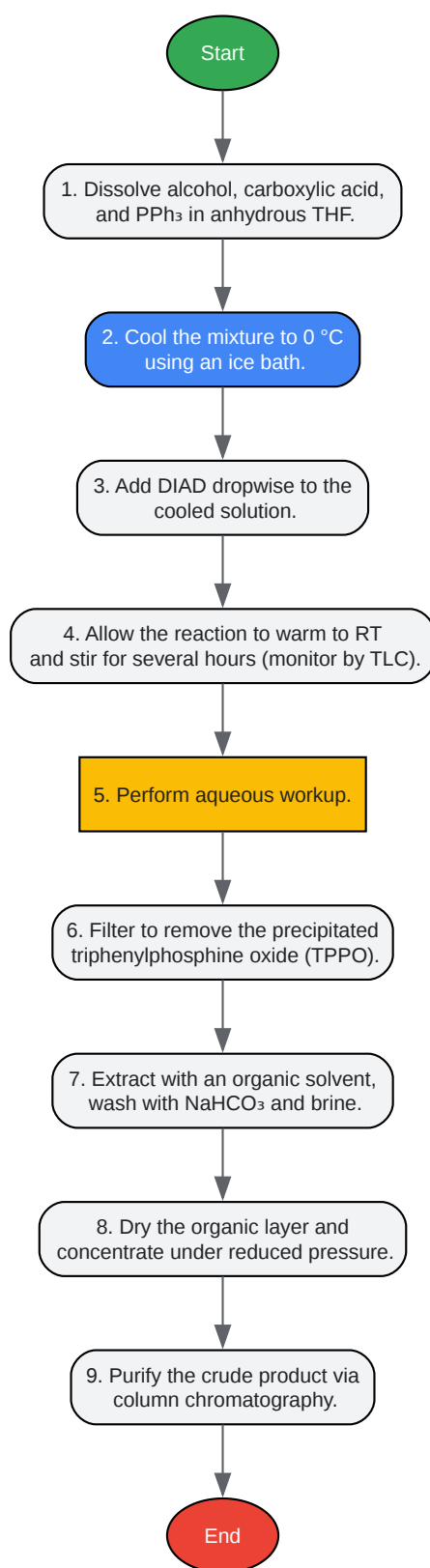
- Amide Synthesis: A photoorganocatalytic method allows for the synthesis of amides from aldehydes and amines using DIAD.[15]
- Polymer Chemistry: It serves as a thermal initiator for polymerization and as a foaming agent for vinyl resins.[3]

Experimental Protocols

This section provides a representative experimental protocol for an esterification reaction using DIAD under Mitsunobu conditions.

General Workflow for a Mitsunobu Reaction

The order of reagent addition is crucial for the success of the Mitsunobu reaction.[10][16] The standard procedure involves dissolving the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine in a suitable solvent before the slow addition of DIAD.



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Caption: A typical experimental workflow for the Mitsunobu reaction.

Detailed Protocol: Esterification of a Secondary Alcohol

Objective: To synthesize an ester from a secondary alcohol and benzoic acid with inversion of configuration.

Reagents & Materials:

- Secondary alcohol (1.0 eq.)
- Benzoic acid (1.5 eq.)
- Triphenylphosphine (PPh_3) (1.5 eq.)
- **Diisopropyl azodicarboxylate** (DIAD) (1.5 eq.)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1 eq.), benzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).^[16]
- Dissolve the solids in anhydrous THF (approx. 10 volumes relative to the alcohol).^[16]
- Cool the resulting solution to 0 °C in an ice-water bath.^{[10][16]}
- Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.^{[10][16]}

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 6-8 hours, monitoring its progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[\[16\]](#)
- Upon completion, dilute the reaction mixture with ethyl acetate.[\[16\]](#)
- Filter the mixture to remove the precipitated triphenylphosphine oxide.
- Transfer the filtrate to a separatory funnel and wash successively with water, saturated aqueous NaHCO_3 solution (to remove excess benzoic acid), and finally with brine.[\[16\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester product.

Safety and Handling

DIAD is a reactive and hazardous chemical that requires careful handling.

Hazard Identification

Hazard Type	GHS Classification and Statements
Health Hazards	H315: Causes skin irritation.[17][18][19] H319: Causes serious eye irritation.[17][18][19] H335: May cause respiratory irritation.[17][18][19] H351: Suspected of causing cancer.[17][18][19] H373: May cause damage to organs through prolonged or repeated exposure.[17][18]
Environmental Hazards	H411: Toxic to aquatic life with long lasting effects.[17][18]
Physical Hazards	Can decompose and release heat at low temperatures, potentially leading to self-accelerating decomposition.[8] Forms explosive mixtures with air on intense heating.
Signal Word	Warning[17][18]

Handling and Storage

- Handling: Use in a well-ventilated area or fume hood.[20] Avoid contact with skin, eyes, and clothing.[18][20] Avoid inhalation of vapor or mist.[17] Personal Protective Equipment (PPE) should include safety goggles, chemical-resistant gloves, and a lab coat.[20]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20] The recommended storage temperature is 2-8°C.[17][20] It should be handled and stored under an inert gas.[17] Containers can build up pressure if exposed to heat.[20]

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